molecular formula C20H21N7O2 B6453190 1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2549013-46-7

1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B6453190
CAS No.: 2549013-46-7
M. Wt: 391.4 g/mol
InChI Key: XBHSUVNXBJIZSR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 1-methyl group, a piperidin-4-yl moiety, and a 3-phenylimidazolidine-2,4-dione group.

Properties

IUPAC Name

1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-24-18-16(11-23-24)19(22-13-21-18)25-9-7-14(8-10-25)26-12-17(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSUVNXBJIZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives and analogs with heterocyclic cores. Key differences lie in substituents and their impact on bioactivity:

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-methyl, piperidin-4-yl, 3-phenylimidazolidine-2,4-dione Hypothesized kinase inhibition (structural analogy)
1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 4-fluorophenyl, 4-methylbenzyl CDK2 inhibition (demonstrated)
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, piperidinyloxy, pyridinylmethanone Kinase inhibition (patented)
1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one Pyrazolo[3,4-d]pyrimidine 4-amino, phenoxyphenyl, chloropropenone Kinase-targeted drug discovery
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Piperazinylmethyl, 4-chlorophenyl Diverse bioactivity (antipsychotic potential)

Key Differentiators

Substituent Diversity :

  • The 3-phenylimidazolidine-2,4-dione group in the target compound is rare among pyrazolo[3,4-d]pyrimidine derivatives. This moiety may enhance hydrogen bonding with target proteins, improving selectivity .
  • In contrast, compounds like 1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one rely on lipophilic substituents (e.g., 4-methylbenzyl) for CDK2 inhibition .

Piperidine vs. Piperazine :

  • Piperidine rings (as in the target compound) increase lipophilicity and membrane permeability compared to piperazine-containing analogs (e.g., 4-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine), which exhibit enhanced solubility but reduced blood-brain barrier penetration .

Core Modifications :

  • Replacement of pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-b]pyridine (as in 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine) alters electron distribution, leading to divergent bioactivity profiles (e.g., antipsychotic vs. kinase inhibition) .

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